

Research applications of ASTM A924 in roofing and siding materials.

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Application of ASTM A924 in Roofing and Siding Materials

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Abstract

This document provides detailed application notes and protocols concerning ASTM **A924**, "Standard Specification for General Requirements for Steel Sheet, Metallic-Coated by the Hot-Dip Process." The focus is on the specification's critical role in ensuring the quality, durability, and corrosion resistance of steel sheets used in roofing and siding applications. It outlines the various metallic coatings, their specified weights, and the standardized testing required to verify conformance.

Application Notes

ASTM **A924** is a foundational standard for the metal construction industry. It covers the general requirements for steel sheets coated with a protective metal layer through a continuous hot-dip process.^{[1][2]} This process is essential for protecting the base steel from environmental corrosion, which is a primary concern for exterior building materials like roofing and siding.^{[3][4]}

The protective mechanism of these coatings is twofold: they provide a physical barrier isolating the steel from moisture and oxygen, and they offer cathodic (sacrificial) protection, where the

coating metal corrodes preferentially to the steel substrate at scratches or cut edges.[5]

Key applications in roofing and siding include:

- Corrosion Resistance: The primary application is to provide long-term corrosion protection.[5] The type and weight of the metallic coating are selected based on the environmental conditions the building will face, such as humidity, salt spray (in coastal areas), and industrial pollutants.
- Durability and Longevity: By preventing rust and degradation, the coatings specified under **ASTM A924** significantly extend the service life of roofing and siding panels.
- Aesthetic Finish: While the primary purpose is protection, the metallic coating provides a specific finish. Furthermore, it serves as an excellent substrate for paint systems (duplex coatings), which offer additional protection and a wide range of colors.[6]

ASTM A924 itself is a general specification and is typically referenced by more specific product standards such as ASTM A653 (for Zinc-Coated/Galvanized) and ASTM A792 (for 55% Aluminum-Zinc Alloy-Coated).[7][8] These product specifications provide the explicit coating weight designations required for different applications.

Data Presentation: Coating Designations

The performance of roofing and siding is directly related to the mass of the protective metallic coating. **ASTM A924** establishes the framework for these coating weight designations, which are expressed as the total mass of the coating on both sides of the sheet per unit area.[4] Below is a summary of common coating designations found in product specifications that refer to **ASTM A924**.

Coating Type	ASTM Product Specification	Coating Designation	Minimum Triple-Spot Test (TST) Total Both Sides (oz/ft ²)	Minimum Triple-Spot Test (TST) Total Both Sides (g/m ²)	Typical Application
Zinc (Galvanized)	ASTM A653/A653M	G30	0.30	90	Mild, dry indoor environments
G60	0.60	180	Moderate exposure, some exterior uses		
G90	0.90	275	Standard for quality roofing/siding [3]		
G115	1.15	350	Harsher environments, increased humidity		
55% Aluminum-Zinc Alloy	ASTM A792/A792M	AZ50	0.50	150	Standard for roofing/siding, excellent corrosion resistance
AZ55	0.55	165	Enhanced corrosion protection		
AZ60	0.60	180	Industrial or coastal environments		

Note: The Triple-Spot Test (TST) is the average of three samples taken from the center and edges of a coated steel sheet. This ensures a representative measurement of the coating weight across the entire product.[9]

Experimental Protocols

To ensure compliance with the standard, ASTM **A924** specifies several testing procedures. The two most critical for roofing and siding applications are the coating weight test and the coating bend test.[10][11]

Protocol: Coating Weight Determination (Weigh-Strip-Weigh Method)

This is the referee method for accurately determining the mass of the metallic coating.[12]

Objective: To quantify the coating weight on a steel sheet sample and verify it meets the specified designation (e.g., G90 or AZ50).

Methodology:

- Sample Collection: From a representative section of the full-width coated sheet, cut three test specimens. For products wider than 18 inches (450 mm), one specimen is taken from the center and one from each edge (no closer than 2 inches from the edge).[4][13] Each specimen must have a minimum area of 5 in² (3200 mm²).
- Initial Weighing: Accurately weigh each specimen to the nearest 0.001 g. This is the initial weight (W1).
- Coating Removal (Stripping):
 - For Zinc Coatings: Immerse the specimen in a solution of hydrochloric acid and antimony trichloride, which chemically removes the zinc coating without significantly affecting the base steel.
 - For Aluminum-Zinc Coatings: Use a solution of sodium hydroxide to strip the coating.

- Cleaning and Final Weighing: After the coating is completely removed (effervescence ceases), rinse the specimen thoroughly with water, clean with a soft brush, dip in alcohol, and dry completely.
- Final Weighing: Weigh the dried, stripped specimen to the nearest 0.001 g. This is the final weight (W2).
- Calculation:
 - Calculate the mass of the coating: Coating Mass = W1 - W2.
 - Measure the area of the specimen (A).
 - Calculate the coating weight per unit area: Coating Weight = (Coating Mass / A).
- Reporting: The average of the three specimens is reported as the Triple-Spot Test result. This value must meet or exceed the minimum specified in the product standard (e.g., 0.90 oz/ft² for G90).[8]

Protocol: Coating Adhesion (Bend Test)

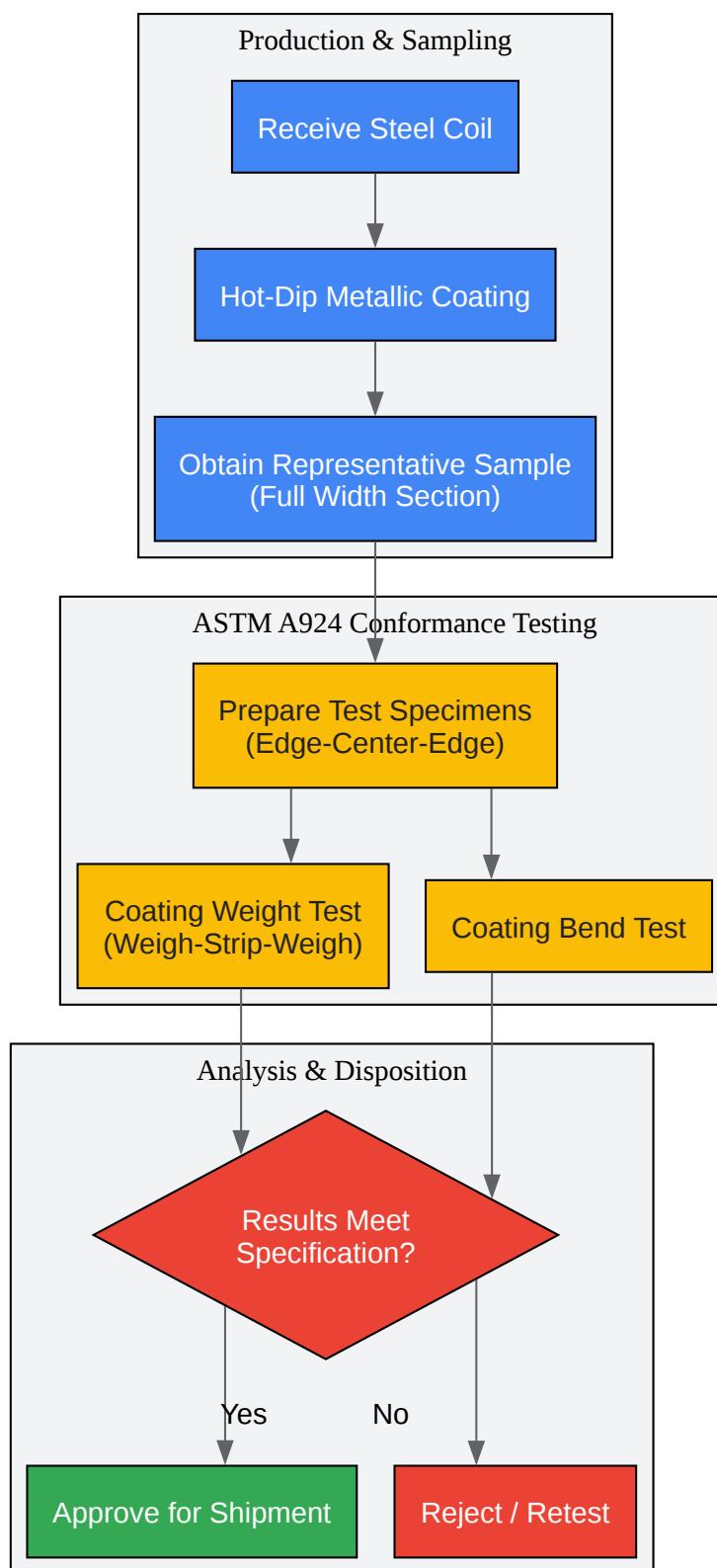
Objective: To assess the adhesion of the metallic coating to the base steel after forming, which simulates the bending of panels during installation.

Methodology:

- Sample Preparation: Cut a test specimen 2 to 4 inches (50 to 100 mm) wide from the coated sheet, at least 2 inches from the edge.[13]
- Bending Procedure: The specimen is bent 180 degrees around a mandrel of a specified diameter. The diameter of the mandrel is typically related to the thickness of the steel sheet (e.g., 1T, 2T, where T is the thickness of the sheet).
- Visual Inspection: The bent portion of the specimen is examined under magnification.
- Acceptance Criteria: The coating on the outside of the bend is observed for signs of flaking, peeling, or powdering. The specific product standard (e.g., ASTM A653 or A792) defines the acceptable level of coating damage for a given steel grade and coating type.

Visualization: Quality Assurance Workflow

The following diagram illustrates the logical workflow for quality assurance testing of metallic-coated steel sheets according to ASTM **A924**.

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Caption: Quality control workflow for steel sheet under ASTM A924.

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